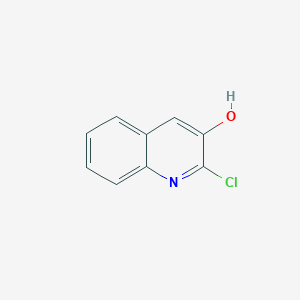

2-氯喹啉-3-醇

描述

2-Chloroquinolin-3-ol and its derivatives are compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are part of the quinoline family, which are known for their diverse pharmacological properties, including antimalarial, antibacterial, and antifungal activities .

Synthesis Analysis

The synthesis of 2-chloroquinolin-3-ol derivatives has been explored through different methods. A one-step synthesis approach using thiophosgene has been described for the preparation of 2-chloroquinazolin-4-ols, which are structurally related to 2-chloroquinolin-3-ol . Additionally, chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 has been employed to synthesize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, showcasing the versatility of chloroquinoline derivatives . The literature also covers the synthesis of 2-chloroquinoline-3-carbaldehyde, which is closely related to 2-chloroquinolin-3-ol, and its reactions during the period from 1979 to 1999 .

Molecular Structure Analysis

Structural elucidation of chloroquinoline derivatives has been conducted using various spectroscopic techniques. Single crystal X-ray diffraction studies have been executed to determine the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, in compounds like methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate . The structural and spectroscopic investigation of 2-chloro-3-methylquinoline, a derivative of 2-chloroquinolin-3-ol, has been performed using DFT calculations and various spectral techniques, providing insights into the electronic and molecular properties of these compounds .

Chemical Reactions Analysis

The reactivity of chloroquinoline derivatives has been explored in various chemical reactions. For instance, 3-amino-2,4-dichloroquinoline has been used to react with different nucleophiles, leading to the formation of various substituted quinolines . The reactions of 2-chloroquinoline-3-carbaldehyde have been subdivided into groups that cover the reactions of chloro- and aldehyde substituents, as well as reactions involving both groups, which have been applied to synthesize biologically important compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been studied extensively. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction of chloroquinoline derivatives with calf thymus DNA has been explored by fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding . Additionally, the effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation has been investigated, highlighting the importance of these substituents for antiplasmodial activity .

科学研究应用

合成和化学性质

- 化学和合成:2-氯喹啉衍生物,包括 2-氯喹啉-3-醇,因其形成复杂杂环体系的能力而被广泛研究。由于其在有机和药物化学中的应用,此类化合物非常重要。1979 年至 1999 年和 2013 年至 2017 年的研究全面概述了涉及这些化合物的合成和反应 (Abdel-Wahab 和 Khidre,2012),(Hamama 等人,2018)。

生物和医学应用

- 抗菌活性:2-氯喹啉-3-醇衍生物的抗菌特性一直是人们感兴趣的课题。例如,某些衍生物已显示出对细菌和真菌物种的显着活性,表明它们作为抗菌剂的潜力 (Miniyar 等人,2015)。

- 抗结核活性:对氯喹,2-氯喹啉-3-醇的衍生物,的研究表明其对结核分枝杆菌的有效性,包括多重耐药菌株 (Hongmanee 等人,2006)。

- 抗氧化特性:某些 2-氯喹啉-3-醇衍生物表现出有效的抗氧化活性,这可能对各种健康应用有益 (Subashini 等人,2010)。

药物和药物开发

- 癌症治疗:氯喹及其类似物(包括 2-氯喹啉-3-醇衍生物)在癌症治疗中的作用已引起关注。这些化合物可以使癌细胞对常规疗法敏感,从而提高疗效 (Solomon 和 Lee,2009)。

- 新型化合物开发:据报道,正在研究用于各种药理应用的 2-氯喹啉-3-醇新型衍生物,例如潜在的抗伤害感受、抗炎和抗惊厥剂,突出了该化合物在药物开发中的多功能性 (Wilhelm 等人,2014)。

材料科学和工业应用

- 壳聚糖-氯喹啉衍生物:壳聚糖-氯喹啉衍生物的开发展示了 2-氯喹啉-3-醇在材料科学中的潜力,特别是用于生物医学领域的抗菌应用 (Kumar 等人,2011)。

安全和危害

未来方向

The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .

属性

IUPAC Name |

2-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEMPRTUAQVUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562222 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinolin-3-ol | |

CAS RN |

128676-94-8 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

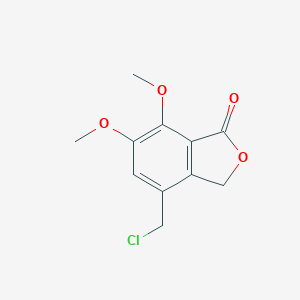

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

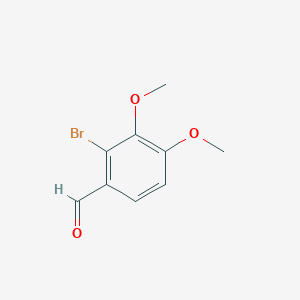

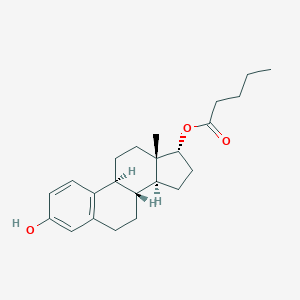

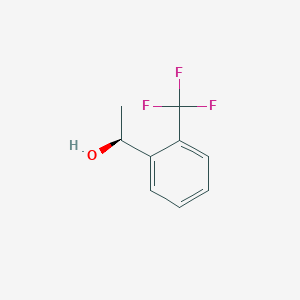

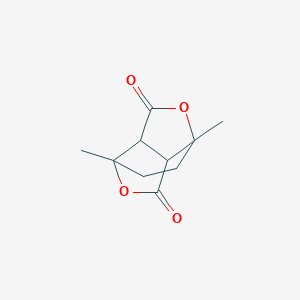

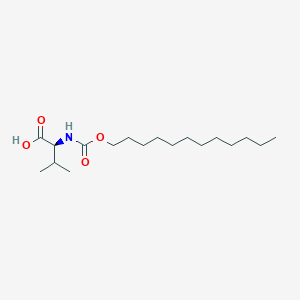

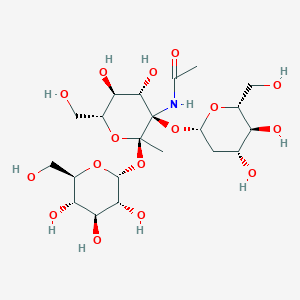

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)